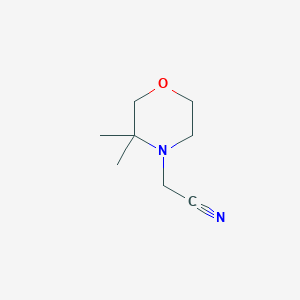
2,2-ジメチル-1-(3-メチルフェニル)プロパン-1-アミン
概要
説明
“2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is a chemical compound with the molecular formula C12H19N. It has a molecular weight of 177.29 g/mol .
Molecular Structure Analysis
The InChI code for “2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is 1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine” is a liquid at room temperature .科学的研究の応用
材料科学
2,2-ジメチル-1-(3-メチルフェニル)プロパン-1-アミン: は、ポリマーやコーティングなどの新素材の合成に用いられる可能性があります。アミン基は架橋反応において重要な役割を果たす可能性があります。 この化合物は様々な条件下で安定しており、材料科学研究において貴重な資産となるでしょう .
化学
合成化学において、この化合物は複雑な分子の構成要素として機能します。 アミン基により、アルキル化やアシル化などの反応に適しており、これらは様々な化学製品の合成において基礎的な反応です .
薬理学
この化合物は、創薬における化学的足場として使用される可能性があります。 その分子構造は生物学的標的と相互作用するように改変することができ、新薬の発見を支援します .
バイオテクノロジー
バイオテクノロジーにおいて、2,2-ジメチル-1-(3-メチルフェニル)プロパン-1-アミンは、酵素触媒反応に使用される可能性があります。そのアミン基は、活性部位への結合や酵素特異性にとって不可欠な役割を果たす可能性があります .
環境科学
この化合物は、その環境影響、特に生分解性と潜在的な毒性に関して研究されるべきです。 異なる環境におけるその挙動を理解することは、その安全性と生態学的フットプリントを評価するために不可欠です .
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . There are several precautionary statements associated with it, including recommendations for handling and storage, first-aid measures, and disposal considerations .
作用機序
Target of Action
The primary targets of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like many amines, it may interact with various receptors or enzymes in the body, leading to a cascade of biochemical reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
生化学分析
Biochemical Properties
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation.
Cellular Effects
The effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways by binding to receptors or interacting with intracellular signaling molecules . Additionally, it can affect gene expression by influencing transcription factors or epigenetic modifications, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage range produces optimal effects without causing toxicity.
Metabolic Pathways
2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or accumulate in certain tissues, influencing its overall distribution and activity.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-1-(3-methylphenyl)propan-1-amine is critical for its function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, ultimately influencing its overall impact on cellular processes.
特性
IUPAC Name |
2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9-6-5-7-10(8-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRFBIYHHSTFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
854181-07-0 | |
| Record name | 2,2-dimethyl-1-(3-methylphenyl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




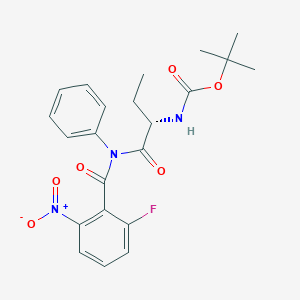

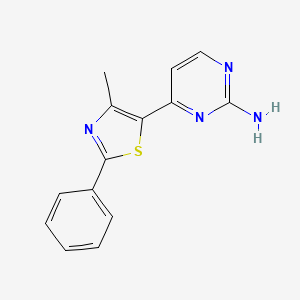
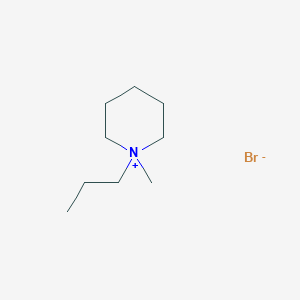
amine](/img/structure/B1453553.png)



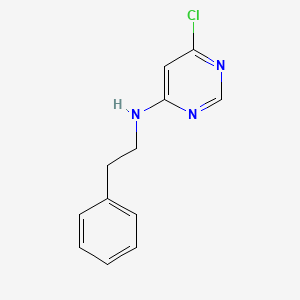
![[1-(Propane-2-sulfonyl)-piperidin-4-yl]-methanol](/img/structure/B1453563.png)
![Dimethyl[3-(piperidin-4-yloxy)propyl]amine](/img/structure/B1453564.png)

